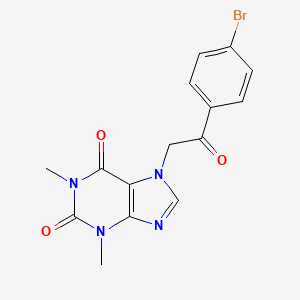![molecular formula C12H13Cl3N2O4 B11986008 N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide is a chemical compound with the molecular formula C12H13Cl3N2O4 and a molecular weight of 355.607 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a nitrophenoxy group, and a butanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide typically involves the reaction of 2-nitrophenol with 2,2,2-trichloroethyl butyrate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the trichloroethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of partially or fully dechlorinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The trichloromethyl group is known to interact with nucleophilic sites in biomolecules, leading to various biochemical effects. The nitrophenoxy group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]butanamide
- N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide
Uniqueness
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide is unique due to its specific substitution pattern on the phenoxy ring, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13Cl3N2O4 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H13Cl3N2O4/c1-2-5-10(18)16-11(12(13,14)15)21-9-7-4-3-6-8(9)17(19)20/h3-4,6-7,11H,2,5H2,1H3,(H,16,18) |
InChI Key |
CILMKGIYXPTDNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985936.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11985964.png)
![N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide](/img/structure/B11985965.png)
![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)
![2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11985979.png)

![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B11985995.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)
